molecular formula C26H46NO5P B14190704 Undecyl [(4-nitrophenoxy)methyl]octylphosphinate CAS No. 850878-95-4

Undecyl [(4-nitrophenoxy)methyl]octylphosphinate

Cat. No.: B14190704
CAS No.: 850878-95-4
M. Wt: 483.6 g/mol
InChI Key: SCOJGAKGUBJKRO-UHFFFAOYSA-N
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Description

Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is a complex organic compound characterized by its unique structural features It contains a phosphinate group, an undecyl chain, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecyl [(4-nitrophenoxy)methyl]octylphosphinate typically involves multiple steps. One common method includes the reaction of undecylphosphinic acid with 4-nitrophenol in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Undecyl [(4-nitrophenoxy)methyl]octylphosphinate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phosphinate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phosphinate compounds.

Scientific Research Applications

Undecyl [(4-nitrophenoxy)methyl]octylphosphinate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of undecyl [(4-nitrophenoxy)methyl]octylphosphinate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phosphinate group can also participate in binding interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecyl [(4-nitrophenoxy)methyl]octylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and interactions that are not commonly observed in similar compounds.

Properties

CAS No.

850878-95-4

Molecular Formula

C26H46NO5P

Molecular Weight

483.6 g/mol

IUPAC Name

1-nitro-4-[[octyl(undecoxy)phosphoryl]methoxy]benzene

InChI

InChI=1S/C26H46NO5P/c1-3-5-7-9-11-12-13-14-16-22-32-33(30,23-17-15-10-8-6-4-2)24-31-26-20-18-25(19-21-26)27(28)29/h18-21H,3-17,22-24H2,1-2H3

InChI Key

SCOJGAKGUBJKRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOP(=O)(CCCCCCCC)COC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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